LY2794193
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY2794193 is a highly potent and selective mGlu3 receptor agonist.
Aplicaciones Científicas De Investigación
Synthesis and Process Development : Research has been conducted on the process development for synthesizing related bicyclo[3.1.0]hexane derivatives. For instance, Rasmy et al. (2006) described the pilot-plant process for synthesizing a spiro[bicyclo[3.1.0]hexane derivative with applications in drug development (Rasmy et al., 2006).
Receptor Pharmacology : The compound's receptor pharmacology has been explored. Woltering et al. (2008) investigated the asymmetric synthesis and receptor pharmacology of (1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid and its derivatives as group II metabotropic glutamate receptor (mGluR) ligands (Woltering et al., 2008).
Metabotropic Glutamate Receptor Antagonists : Yasuhara et al. (2006) focused on the chemical modification of the bicyclo[3.1.0]hexane ring, leading to the discovery of potent mGluR2 antagonists (Yasuhara et al., 2006).
Enantiospecific Synthesis : Domínguez et al. (1998) reported the enantiospecific synthesis of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a compound structurally similar to the one , highlighting the potential for precision synthesis in this chemical family (Domínguez et al., 1998).
GABA Analogues : Jimeno et al. (2011) explored bicyclo[3.1.0]hexane and its heteroanalogues as core structures in bioactive compounds, indicating the versatility of this framework in drug design (Jimeno et al., 2011).
Antidepressant-like Activity : Chappell et al. (2016) discovered LY3020371·HCl, a potent mGlu2/3 receptor antagonist with antidepressant-like activity, derived from a similar bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold (Chappell et al., 2016).
Identification of mGlu3 Receptor Agonists : Monn et al. (2018) identified LY2794193, a highly potent and selective mGlu3 receptor agonist, highlighting the therapeutic potential of bicyclo[3.1.0]hexane derivatives (Monn et al., 2018).
Propiedades
IUPAC Name |
(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-24-8-4-2-3-7(5-8)13(19)18-9-6-16(17,15(22)23)12-10(9)11(12)14(20)21/h2-5,9-12H,6,17H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t9-,10-,11-,12-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRHIJPZNNDDJ-VZAVHYRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC(C3C2C3C(=O)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N[C@H]2C[C@]([C@H]3[C@@H]2[C@@H]3C(=O)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.